molecular formula C6H2Br2N2O4 B1587414 1,5-Dibromo-2,4-dinitrobenzene CAS No. 24239-82-5

1,5-Dibromo-2,4-dinitrobenzene

Cat. No. B1587414
CAS RN: 24239-82-5
M. Wt: 325.9 g/mol
InChI Key: HYQUWYMJSAPGDY-UHFFFAOYSA-N
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Description

1,5-Dibromo-2,4-dinitrobenzene (DBDNB) is a type of dinitrobenzene compound, which is a group of organic compounds composed of two nitro groups attached to a benzene ring. DBDNB is a highly reactive and explosive compound and is used in a variety of applications, such as in the synthesis of explosives, as a reagent in organic synthesis, and as a catalyst in the production of polymers. DBDNB is also used in the laboratory for a variety of experiments, such as in the synthesis of other compounds, as a reagent in organic synthesis, and as a catalyst in the production of polymers.

Scientific Research Applications

Synthesis and Organic Transformations

1,5-Dibromo-2,4-dinitrobenzene is a significant compound in synthetic organic chemistry, serving as a precursor for various organic transformations. The regioselective bromination and subsequent reactions allow for the creation of diverse derivatives, highlighting its utility in accessing synthetically valuable 1,2-dibromobenzenes and related structures. This versatility underscores its importance in the synthesis of complex organic molecules and intermediates used in pharmaceuticals, organic dyes, and electroluminescent materials (Diemer, Leroux, & Colobert, 2011). The synthesis process typically achieves high yields and product purity, further exemplified by the efficient production of 1-bromo-2,4-dinitrobenzene from bromobenzene through nitration in water, achieving over 94% yield and 99% purity (Xuan et al., 2010).

Electrochemical Studies

The electrochemical behavior of dinitrobenzenes, including 1,5-Dibromo-2,4-dinitrobenzene, has been a subject of investigation due to its relevance in understanding redox processes. Studies utilizing cyclic voltammetry and in situ FT-IR spectroelectrochemistry reveal insights into the reduction mechanisms and the influence of proton donors in mixed media. These findings are critical for applications in electrochemistry and the development of sensing technologies (Tian & Jin, 2011).

Material Science and Polymer Chemistry

The compound's utility extends into materials science, particularly in the synthesis of polymers with specific functionalities. For instance, dinitrobenzene derivatives have been used as initiators in Atom Transfer Radical Polymerization (ATRP) for producing polymers with desirable properties for applications in electronics and materials engineering. This underscores the role of 1,5-Dibromo-2,4-dinitrobenzene and its derivatives in facilitating the development of novel materials with tailored properties (Cianga & Yagcı, 2001).

Sensing Applications

The compound's derivatives have been explored for use in sensing applications, particularly in the detection of explosive materials. The use of dendrimers containing 1,4-dinitrobenzene for the trace vapor detection of explosives via fluorescence quenching demonstrates the potential of such compounds in enhancing the sensitivity and specificity of chemical sensors (Richardson et al., 2009).

properties

IUPAC Name

1,5-dibromo-2,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2N2O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQUWYMJSAPGDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Br)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400905
Record name 1,5-dibromo-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dibromo-2,4-dinitrobenzene

CAS RN

24239-82-5
Record name 1,5-dibromo-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
JC Dacons, F Taylor Jr - Journal of Chemical and Engineering …, 1969 - ACS Publications
Nitration of 1, 3-dibromobenzene has been effected in mixed acids and in solutions of potassium nitrate in 30% oleum. Simplified procedures for the preparation of 1, 3-dibromo-2, 4-…
Number of citations: 8 pubs.acs.org
C Kowitz, G Wegner - Tetrahedron, 1997 - Elsevier
The synthesis of substituted poly(phenylene)s, in particular poly(1,4-phenylene)s, by palladium-catalyzed Suzuki coupling of the 1,3-propanediol diester of 2,5-dialkyl-1,4-…
Number of citations: 52 www.sciencedirect.com
SH Tucker - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
… An attempt was made to synthesise the hydrocarbon (V; R = H) by the general method of Forrest and Tucker.6 l-Iodonaphthalene was heated with 1 : 5-dibromo-2 : 4dinitrobenzene in …
Number of citations: 15 pubs.rsc.org
WG Schulz, EB Skibo - Journal of medicinal chemistry, 2000 - ACS Publications
Described herein are the synthesis, cytotoxic properties, and topoisomerase II inhibition assays of benzodiimidazole and dipyrroloimidazobenzimidazole structural variants of the pyrrolo…
Number of citations: 45 pubs.acs.org
PK Thallapally, S Basavoju, GR Desiraju… - CURRENT SCIENCE …, 2003 - researchgate.net
Six polysubstituted bromonitrobenzenes have been prepared by nitration of the three isomeric dibromobenzenes and their crystal structures analysed in terms of network architectures. …
Number of citations: 8 www.researchgate.net
P Gong, P Xue, C Qian, Z Zhang, R Lu - Organic & Biomolecular …, 2014 - pubs.rsc.org
New indolocarbazole derivatives emitting strong blue light have been synthesized. It is found that the strong π–π interactions between indolocarbazoles 4–6 without long carbon chains …
Number of citations: 27 pubs.rsc.org
P Gong, L Li, J Sun, P Xue, R Lu - Tetrahedron Letters, 2016 - Elsevier
New indolocarbazole derivatives have been synthesized via Cadogan reaction. It has been found that the reductive cyclization of 3-(2-nitrophenyl)carbazoles prefers to take place on 4-…
Number of citations: 7 www.sciencedirect.com
N Singh, GH Noh, HR Park, J Lee - Acta Crystallographica Section E …, 2021 - scripts.iucr.org
The title compound, C18H12N2O2, was synthesized from a dinitrobiphenylbenzene derivative using a novel modification of the Cadogan reaction. The reaction has several possible …
Number of citations: 2 scripts.iucr.org
A Shasha - 2006 - ses.library.usyd.edu.au
This thesis describes the synthesis of terminal and internal amino and amidoalkynes and their hydroamination (cyclisation) catalysed by the complex (bis(N-methylimidazol-2-yl)…
Number of citations: 2 ses.library.usyd.edu.au
T Okamoto, M Kozaki, M Doe, M Uchida… - Chemistry of …, 2005 - ACS Publications
Several N,N‘-dialkyl or -diaryl substituted 1,4-benzoxazino[2,3-b]phenoxazines (1) and sulfur analogues 2 were prepared. They had low oxidation potentials (+0.30 − +0.41 V vs SCE for …
Number of citations: 45 pubs.acs.org

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